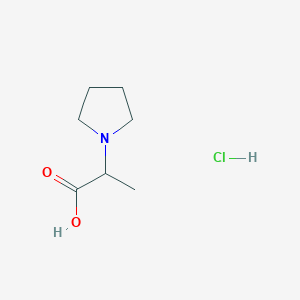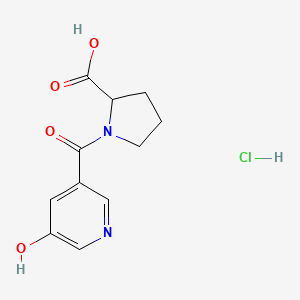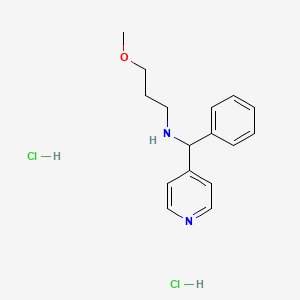
Chlorhydrate d'acide 2-pyrrolidin-1-yl-propionique
Vue d'ensemble
Description
“2-Pyrrolidin-1-yl-propionic acid hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is also known by its IUPAC name, 2-(1-pyrrolidinyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-Pyrrolidin-1-yl-propionic acid hydrochloride” is represented by the InChI code: 1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Pyrrolidin-1-yl-propionic acid hydrochloride” are not available, it’s worth noting that the pyrrolidine ring is a versatile scaffold in drug discovery, often undergoing various chemical reactions to yield compounds with diverse biological activities .
Applications De Recherche Scientifique
Chimie analytique
Ce composé trouve des applications en chimie analytique en tant que standard ou réactif. Il peut être utilisé en analyse quantitative et qualitative pour déterminer la présence ou la concentration d'autres substances dans un échantillon.
Chacune de ces applications démontre la polyvalence et l'importance du chlorhydrate d'acide 2-pyrrolidin-1-yl-propionique dans la recherche scientifique. Son utilité s'étend à divers domaines, soulignant son importance en tant qu'outil chimique dans les sciences fondamentales et appliquées .
Safety and Hazards
Orientations Futures
Pyrrolidine derivatives, including “2-Pyrrolidin-1-yl-propionic acid hydrochloride”, continue to be of interest in medicinal chemistry due to their versatile scaffold and wide range of biological activities . Future research may focus on exploring new synthetic strategies, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
The primary targets of 2-Pyrrolidin-1-yl-propionic acid hydrochloride are currently unknown. The compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . Pyrrolidine derivatives are widely used in medicinal chemistry to develop compounds for the treatment of various diseases . .
Mode of Action
As a pyrrolidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Pyrrolidine derivatives can influence a variety of biological pathways depending on their specific targets
Result of Action
As a pyrrolidine derivative, it may have diverse biological effects depending on its specific targets
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIODDMURQJWDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100203-58-4 | |
| Record name | 1-Pyrrolidineacetic acid, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100203-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1388246.png)

![3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] hydrochloride](/img/structure/B1388248.png)

![3-[(2,5-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388252.png)






